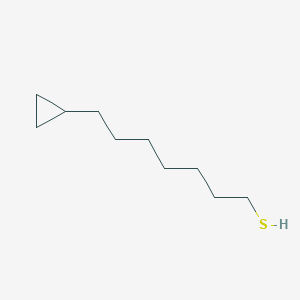

7-Cyclopropylheptane-1-thiol

Description

7-Cyclopropylheptane-1-thiol is a sulfur-containing organic compound characterized by a cyclopropyl group attached to the seventh carbon of a heptane chain, with a thiol (-SH) functional group at the first carbon. The cyclopropyl moiety introduces significant steric and electronic effects, while the thiol group confers reactivity typical of mercaptans, such as nucleophilicity and susceptibility to oxidation.

Properties

IUPAC Name |

7-cyclopropylheptane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S/c11-9-5-3-1-2-4-6-10-7-8-10/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDMKLIILROPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylheptane-1-thiol typically involves the introduction of a cyclopropyl group to a heptane chain followed by the incorporation of a thiol group. One common method is the reaction of cyclopropylmethyl bromide with heptane-1-thiol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylheptane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.

Reduction: Thiols can be reduced to form thiolates, which are strong nucleophiles and can participate in further reactions.

Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, thiourea.

Major Products Formed:

Oxidation: Disulfides, sulfinic acids, sulfonic acids.

Reduction: Thiolates.

Substitution: Thioethers.

Scientific Research Applications

7-Cyclopropylheptane-1-thiol has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 7-Cyclopropylheptane-1-thiol involves its interaction with biological molecules through its thiol group. Thiols are known to form disulfide bonds with cysteine residues in proteins, which can modulate protein function and activity. Additionally, the compound’s cyclopropyl group may influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 7-Cyclopropylheptane-1-thiol, we compare it to structurally related compounds, focusing on reactivity, stability, and functional group interactions.

Structural Analogues

Reactivity Analysis

- Thiol Group Reactivity : Unlike heptane-1-thiol, the cyclopropyl group in this compound may reduce nucleophilicity due to electronic withdrawal effects, though steric shielding could mitigate oxidation rates .

- Cyclopropyl Effects : Cyclopropanehexanethiol (C6 substitution) exhibits faster thiol-disulfide interchange than this compound, suggesting positional effects on reactivity .

- Hybrid Systems: Compounds like 1-Cyclopropyl-4-isothiocyanate naphthalene demonstrate how cyclopropyl groups paired with aromatic systems alter conjugation pathways, a property less pronounced in aliphatic systems like this compound .

Research Findings and Limitations

- Experimental Data Gaps : Direct studies on this compound are sparse. Existing comparisons rely on extrapolations from cyclopropyl-thiol hybrids and aliphatic thiols .

- Computational Predictions : Molecular modeling suggests that the cyclopropyl group’s angle strain (≈60° bond angles) may polarize the C-S bond, increasing acidity of the thiol proton compared to linear analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.